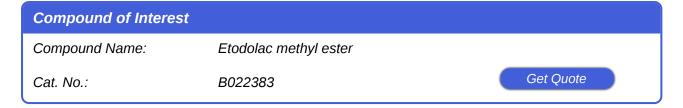


Spectroscopic and Analytical Characterization of Etodolac Methyl Ester: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Etodolac methyl ester**, an important derivative of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. This document details the experimental protocols for its synthesis and spectroscopic analysis, presents available data in a structured format, and illustrates the analytical workflow.

Physicochemical Properties

Etodolac methyl ester is a white solid with the following properties:

| Property | Value |
|-------------------|------------------------------|
| Molecular Formula | C18H23NO3[1][2][3][4][5] |
| Molecular Weight | 301.38 g/mol [1][2][3][4][5] |
| CAS Number | 122188-02-7[1][2][3][4][6] |

Spectroscopic Data

The structural elucidation of **Etodolac methyl ester** relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).



Infrared (IR) Spectroscopy

The IR spectrum of **Etodolac methyl ester** reveals key functional groups present in the molecule. The data presented below was obtained from a KBr pellet.

| Wavenumber (cm ⁻¹) | Assignment |
|--|----------------------------|
| 3381 | N-H stretching (indole) |
| 2966 | C-H stretching (aliphatic) |
| 1708 | C=O stretching (ester) |
| 1444 | C-H bending |
| 1315 | C-N stretching |
| 1236 | C-O-C stretching (ether) |
| 1175 | C-O stretching |
| 1078 | C-O stretching |
| 1016 | C-O stretching |
| 912 | C-H bending (out-of-plane) |
| 744 | C-H bending (aromatic) |
| (Data sourced from patent CN111303172A)[7] | |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, experimentally-derived ¹H and ¹³C NMR data for **Etodolac methyl ester** are not readily available in the public domain, this section outlines the expected signals and their theoretical assignments based on the molecular structure. Commercial suppliers of **Etodolac methyl ester** as a reference standard often provide this data with purchase.[3][8][9]

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and ester protons.



| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|--|--------------|-------------|---|
| ~7.0-7.5 | m | 3H | Aromatic protons |
| ~8.0 | S | 1H | Indole N-H |
| ~4.0 | m | 2H | -O-CH₂- (pyran ring) |
| ~3.6 | S | 3H | -OCH₃ (ester) |
| ~2.5-3.0 | m | 4H | Ar-CH₂- and pyran ring protons |
| ~2.7 | q | 2H | -CH ₂ -CH ₃ (ethyl group) |
| ~1.2 | t | 3H | -CH₂-CH₃ (ethyl group) |
| ~1.0-2.0 | m | 2H | -CH ₂ - (pyran ring) |
| ~0.9 | t | 3H | -CH₂-CH₃ (ethyl group) |
| (Predicted data based on chemical structure) | | | |

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.



| Chemical Shift (δ, ppm) | Assignment |
|--|-------------------|
| ~172 | C=O (ester) |
| ~120-140 | Aromatic carbons |
| ~110-120 | Aromatic carbons |
| ~70 | C-O (pyran ring) |
| ~51 | -OCH₃ (ester) |
| ~20-40 | Aliphatic carbons |
| ~10-15 | Aliphatic carbons |
| (Predicted data based on chemical structure) | |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Etodolac methyl ester**. The exact mass is 301.16779360.[1]

| m/z | Assignment |
|--|--|
| 301 | [M] ⁺ (Molecular Ion) |
| 242 | [M - COOCH₃] ⁺ |
| 228 | [M - CH ₂ COOCH ₃] ⁺ |
| Other fragments | Further fragmentation of the molecule |
| (Predicted data based on chemical structure) | |

Experimental Protocols Synthesis of Etodolac Methyl Ester

Etodolac methyl ester can be synthesized from Etodolac via Fischer esterification.[10] A general procedure is as follows:

Dissolution: Dissolve Etodolac in methanol.



- Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
- Reflux: Heat the mixture to reflux for several hours.
- Work-up: After cooling, the reaction mixture is neutralized, and the product is extracted.
- Purification: The crude product is purified by recrystallization or column chromatography.

An alternative method involves the reaction of 7-ethyltryptophol with methyl 3-oxopentanoate. [10]

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified Etodolac methyl ester in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
- Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a protondecoupled pulse sequence is typically employed.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.2.2. IR Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).



 Data Processing: The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

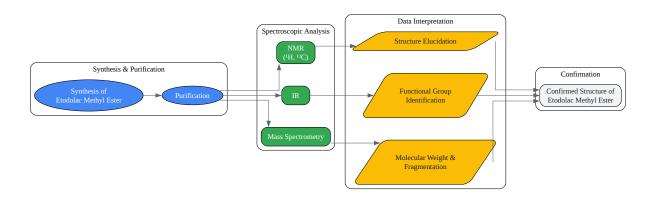
3.2.3. Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization ESI, or Electron Impact EI).
- Data Acquisition: Introduce the sample into the ion source. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Data Processing: The detector records the abundance of each ion, and the data is presented as a mass spectrum (relative intensity vs. m/z).

Workflow and Logical Relationships

The characterization of **Etodolac methyl ester** follows a logical workflow where the data from each spectroscopic technique provides complementary information to confirm the chemical structure.





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Caption: Workflow for the synthesis and spectroscopic characterization of **Etodolac methyl ester**.

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